

# Spectroscopic Data of 4-Chloro-2-methyl-3nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-2-methyl-3-nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Chloro-2-methyl-3-nitropyridine** (CAS No: 23056-35-1). Due to the limited availability of direct experimental spectra in public databases, this document combines known factual data with predicted spectroscopic values derived from analyses of similar chemical structures. This guide is intended to support research and development activities by providing key analytical data and methodologies.

#### **Compound Overview**

**4-Chloro-2-methyl-3-nitropyridine** is a substituted pyridine derivative. Its structure incorporates a pyridine ring functionalized with a chloro, a methyl, and a nitro group, making it a valuable building block in medicinal chemistry and materials science.

Table 1: General Compound Information



Property	Value	Source
CAS Number	23056-35-1	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> CIN <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	172.57 g/mol	[2]
Alternate Name	4-chloro-2-methyl-3-nitro- Pyridine	

# **Spectroscopic Data**

The following sections present the available and predicted spectroscopic data for **4-Chloro-2-methyl-3-nitropyridine**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

While experimental NMR spectra for **4-Chloro-2-methyl-3-nitropyridine** are not readily available in the searched literature, predictions for <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts can be made based on the analysis of its structural isomers and related pyridine derivatives. These predictions are valuable for the identification and structural confirmation of the compound.

Table 2: Predicted <sup>1</sup>H NMR Spectroscopic Data

Solvent: CDCl<sub>3</sub>, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.3	d	1H	H-6
~7.2	d	1H	H-5
~2.6	S	3Н	-СН₃

Table 3: Predicted <sup>13</sup>C NMR Spectroscopic Data

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> (δ 77.16 ppm)



Chemical Shift (δ, ppm)	Assignment
~160	C-2
~152	C-6
~145	C-4
~135	C-3
~122	C-5
~24	-CH₃

#### Infrared (IR) Spectroscopy

The IR spectrum of **4-Chloro-2-methyl-3-nitropyridine** is expected to show characteristic absorption bands corresponding to its functional groups. The predicted vibrational frequencies are based on typical values for substituted nitro-pyridines.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~2950-2850	Weak	C-H stretch (methyl)
~1600-1570	Strong	C=C/C=N stretch (pyridine ring)
~1540-1520	Strong	Asymmetric NO <sub>2</sub> stretch
~1360-1340	Strong	Symmetric NO <sub>2</sub> stretch
~1100-1000	Medium	C-Cl stretch

### **Mass Spectrometry (MS)**

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound. For **4-Chloro-2-methyl-3-nitropyridine**, electron ionization (EI) would likely produce a molecular ion peak (M<sup>+</sup>) and characteristic fragment ions.



Table 5: Expected Mass Spectrometry Data

m/z	lon
172/174	[M] <sup>+</sup> (due to <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
137	[M-CI] <sup>+</sup>
126	[M-NO <sub>2</sub> ] <sup>+</sup>

High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, further confirming the elemental composition.[1]

### **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These are standard procedures that can be adapted for **4-Chloro-2-methyl-3-nitropyridine**.

#### **NMR Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Chloro-2-methyl-3-nitropyridine** in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
- <sup>13</sup>C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

### **IR Spectroscopy**



- Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm<sup>-1</sup>).
- Data Processing: Perform a background correction using a spectrum of the pure KBr pellet or the empty ATR crystal.

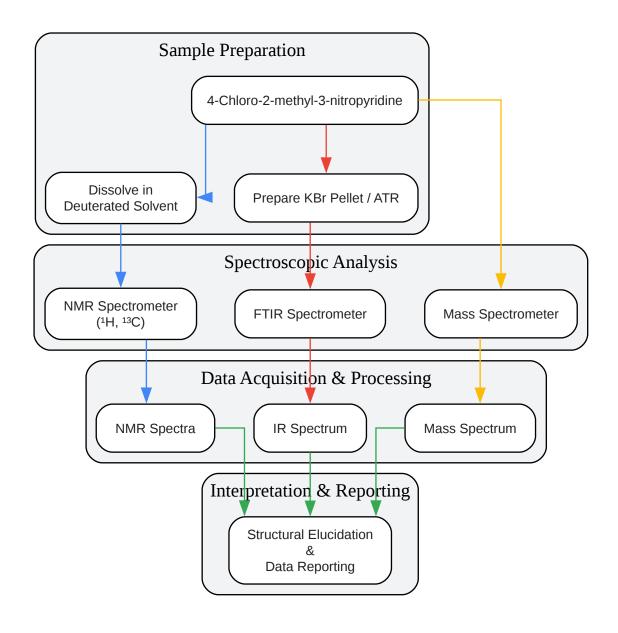
#### **Mass Spectrometry**

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI). For EI, a direct insertion probe or a gas chromatograph inlet can be used.
- Instrumentation: Use a mass spectrometer capable of the chosen ionization method (e.g., a GC-MS for EI or LC-MS for ESI).
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).
- Data Analysis: Identify the molecular ion peak and major fragment ions. For HRMS, determine the exact mass and calculate the elemental composition.

# **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Chloro-2-methyl-3-nitropyridine**.





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#### References

• 1. 4-Chloro-2-methyl-3-nitropyridine | 23056-35-1 | Benchchem [benchchem.com]



- 2. synchem.de [synchem.de]
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